molecular formula C6H4F3IN2O B2839231 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde CAS No. 2101200-04-6

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde

Cat. No.: B2839231
CAS No.: 2101200-04-6
M. Wt: 304.011
InChI Key: XKAWCKWFBQWJLG-UHFFFAOYSA-N
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Description

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H3F3IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of iodine and trifluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-iodo-1H-pyrazole.

    Reaction with Trifluoroethyl Triflate: The 4-iodo-1H-pyrazole is reacted with trifluoroethyl triflate in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at room temperature.

    Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

    Substitution: Various substituted pyrazoles.

    Oxidation: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methanol.

    Condensation: Corresponding imines or hydrazones.

Scientific Research Applications

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the biological activity of pyrazole derivatives.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the aldehyde group but shares the trifluoroethyl and iodine substituents.

    4-Iodo-1H-pyrazole-5-carbaldehyde: Lacks the trifluoroethyl group but contains the iodine and aldehyde groups.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde: Lacks the iodine substituent but contains the trifluoroethyl and aldehyde groups.

Uniqueness

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is unique due to the combination of iodine, trifluoroethyl, and aldehyde groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAWCKWFBQWJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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